

An In-depth Technical Guide on the Solubility of 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxynicotinic acid*

Cat. No.: *B127336*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Hydroxynicotinic acid** (2-HNA), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the solubility of 2-HNA in various solvents is critical for its purification, crystallization, and formulation. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for such studies.

Quantitative Solubility Data

The solubility of **2-Hydroxynicotinic acid** has been experimentally determined in several solvent systems. The following tables summarize the available quantitative data, providing a clear comparison of solubility across different solvents and temperatures.

Table 1: Solubility of **2-Hydroxynicotinic Acid** in Aqueous and Organic Solvents

Solvent	Temperature (K)	Solubility Trend	Notes
Water	293 ± 2	Less soluble than 4-Hydroxynicotinic acid, but more soluble than 5- and 6-Hydroxynicotinic acid. [1]	The presence of an intramolecular hydrogen bond in 2-HNA enhances its solubility.[1] The pH of the aqueous medium significantly influences solubility.
Ethanol	293 ± 2	Most soluble among its isomers (4-, 5-, and 6-Hydroxynicotinic acid).[1]	The solubility of hydroxynicotinic acids is less dispersed in ethanol compared to water.[1]
0.1 M NaOH	Not Specified	0.1 g/mL, clear solution.[2]	Indicates good solubility in alkaline aqueous solutions.

Note: Specific quantitative solubility values (e.g., in g/100mL or mol/L) from the primary literature were not available in the initial search results. The data presented reflects the comparative trends and qualitative observations from the cited sources.

Factors Influencing Solubility

Several molecular and environmental factors govern the solubility of **2-Hydroxynicotinic acid**:

- Intramolecular Hydrogen Bonding: 2-HNA can form an intramolecular hydrogen bond, which is reported to increase its solubility in both water and ethanol.[1]
- pH: The solubility of 2-HNA in aqueous media is highly dependent on the pH. As an acidic compound, its solubility increases significantly in alkaline solutions due to the formation of a more soluble salt.
- Solvent Polarity and Hydrogen Bonding Ability: The solubility of 2-HNA is influenced by the solvent's polarity and its capacity to act as a hydrogen bond donor or acceptor.[1]

- Tautomerism: In the solid state, **2-Hydroxynicotinic acid** exists as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. This tautomeric equilibrium can be influenced by the solvent, which in turn can affect solubility.

Experimental Protocols for Solubility Determination

The most cited method for determining the solubility of **2-Hydroxynicotinic acid** is the gravimetric method. This technique involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Gravimetric Method Protocol

The following is a generalized protocol for determining the solubility of an organic compound like 2-HNA using the gravimetric method, based on standard laboratory procedures.

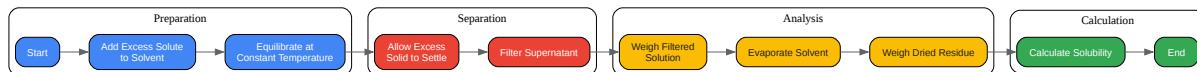
Objective: To determine the equilibrium solubility of **2-Hydroxynicotinic acid** in a given solvent at a specific temperature.

Materials:

- **2-Hydroxynicotinic acid** (pure solid)
- Solvent of interest
- Thermostatically controlled shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Pre-weighed evaporation dishes or vials
- Drying oven

Procedure:

- Preparation of Saturated Solution:


- Add an excess amount of **2-Hydroxynicotinic acid** to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
- Place the container in a thermostatic shaker or water bath set to the desired temperature.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

- Separation of Undissolved Solute:
 - Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
 - Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove all undissolved particles.
- Determination of Solute Mass:
 - Record the exact mass of the filtered saturated solution.
 - Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
 - Continue drying until a constant mass of the residue (the dissolved 2-HNA) is achieved.
 - Cool the dish in a desiccator to room temperature before weighing.
- Calculation of Solubility:
 - Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.

- Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
- Express the solubility in desired units, such as grams of solute per 100 grams of solvent (g/100g) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.

[Click to download full resolution via product page](#)

Gravimetric Solubility Determination Workflow

This guide provides a foundational understanding of the solubility of **2-Hydroxynicotinic acid**. For drug development and process optimization, it is recommended to conduct detailed solubility studies across a wider range of solvents, temperatures, and pH values to build a comprehensive solubility profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Solubility of 2-Hydroxynicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127336#solubility-of-2-hydroxynicotinic-acid-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com